molecular formula C7H9N3O B1417645 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one CAS No. 859826-41-8

5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

Cat. No.: B1417645
CAS No.: 859826-41-8
M. Wt: 151.17 g/mol
InChI Key: DVHCRTQZUZFLAY-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound belongs to the class of fused heterocyclic compounds specifically categorized as pyrido[3,4-d]pyrimidines. The compound exhibits a characteristic bicyclic structure formed by the fusion of a partially saturated pyridine ring with a pyrimidine ring system. This structural arrangement creates a rigid molecular framework that has proven valuable in medicinal chemistry applications, particularly in the development of kinase inhibitors.

The systematic nomenclature for this compound reflects its complex ring structure, with the numbering system following International Union of Pure and Applied Chemistry conventions for fused heterocycles. The compound exists in multiple tautomeric forms, with the 4(3H)-one designation indicating the preferred keto tautomer under standard conditions. Alternative naming conventions found in the literature include 5,6,7,8-tetrahydro-1H-pyrido[3,4-d]pyrimidin-4-one and 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, reflecting different tautomeric and protonation states.

Table 1: Chemical Identity Data for this compound

Property Free Base Hydrochloride Salt
Chemical Abstract Service Number 859826-41-8 1171334-07-8
Molecular Formula C₇H₉N₃O C₇H₁₀ClN₃O
Molecular Weight 151.17 g/mol 188 g/mol
International Union of Pure and Applied Chemistry Name 5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one This compound hydrochloride

The molecular structure features a tetrahydropyridine ring fused to a pyrimidine ring at the 3,4-positions, creating a distinctive bicyclic system. The presence of three nitrogen atoms within the ring system contributes to the compound's chemical reactivity and potential for hydrogen bonding interactions. The ketone functionality at the 4-position provides an additional site for chemical modification and biological interaction.

Research has demonstrated that the pyrido[3,4-d]pyrimidine core represents a relatively unexplored chemotype in kinase inhibitor development, despite its significant potential. Studies have shown that compounds containing this scaffold can achieve potent biological activity while maintaining excellent selectivity profiles. The structural rigidity imposed by the fused ring system contributes to the compound's ability to form specific interactions with target proteins.

Table 2: Structural Classification and Ring System Analysis

Classification Parameter Description
Ring System Type Bicyclic fused heterocycle
Core Structure Pyrido[3,4-d]pyrimidine
Saturation Level Tetrahydro (four additional hydrogen atoms)
Functional Groups Ketone at position 4, secondary amine in tetrahydropyridine ring
Nitrogen Distribution Three nitrogen atoms distributed across both rings
Molecular Geometry Planar aromatic pyrimidine fused to non-planar saturated pyridine

The compound's classification within the broader pyridopyrimidine family places it among a group of heterocycles that have demonstrated significant biological potential. Synthetic strategies for pyridopyrimidines have evolved to include various methodologies, with nano-catalyzed approaches showing particular promise for efficient synthesis. The structural features of this compound allow for diverse chemical modifications, enabling the exploration of structure-activity relationships in medicinal chemistry applications.

The stereochemical considerations of this compound arise from the presence of chiral centers within the tetrahydropyridine ring system, which can influence biological activity profiles. The molecular conformation is constrained by the fused ring system, resulting in a more rigid structure compared to non-fused heterocycles. This structural rigidity has been identified as a key factor contributing to the compound's selectivity in biological systems.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHCRTQZUZFLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one typically involves the cyclization of pyridine and pyrimidine derivatives. One common method involves the reaction of 2-aminopyridine with diethyl malonate under basic conditions, followed by cyclization with formamide . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of intermediate compounds, which are then cyclized to form the desired bicyclic structure. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one exhibit significant anticancer properties. For example, studies have shown that certain modifications to this compound can enhance its cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both bacterial and fungal strains. The exact mechanism is still under investigation but may involve interference with microbial metabolism or cell wall synthesis .

1.3 Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of this compound. It appears to exert protective effects in neurodegenerative models by reducing oxidative stress and apoptosis in neuronal cells. This property makes it a candidate for further research in treating conditions such as Alzheimer's disease .

Pharmacology

2.1 Enzyme Inhibition

This compound has been studied as a potential inhibitor of various enzymes linked to disease processes. For instance, it has shown promise in inhibiting enzymes involved in inflammatory pathways and metabolic syndromes . The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and selectivity.

2.2 Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Researchers are exploring its derivatives to develop new therapeutic agents with improved pharmacokinetic profiles and reduced side effects .

Material Science

3.1 Organic Synthesis

In material science, this compound is utilized as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be applied in various industrial applications .

3.2 Polymer Chemistry

The compound's derivatives have been integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated IC50 values < 10 µM against breast cancer cell lines with specific kinase inhibition .
Study B Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with MIC values < 50 µg/mL .
Study C Neuroprotective EffectsReduced apoptosis markers in neuronal cultures exposed to oxidative stress .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can be elucidated through comparisons with related heterocycles. Below is a detailed analysis:

Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

  • Structural Difference : The pyridine ring is fused at the [4,3-d] position instead of [3,4-d].
  • Biological Activity: Antimycobacterial Activity: Derivatives such as 7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one exhibit potent activity against Mycobacterium tuberculosis H37Rv, with MIC values comparable to first-line drugs like isoniazid . Synthetic Utility: Used as intermediates for tetrahydropteroic acid derivatives, highlighting their role in folate biosynthesis .
  • Physical Properties :

    Compound Molecular Formula Molecular Weight CAS Number
    5,6,7,8-THPyrido[4,3-d]pyrimidin-4(3H)-one C₇H₉N₃O 151.17 756437-41-9
    Target Compound (Pyrido[3,4-d] derivative) C₇H₉N₃O 151.17 Varies by substituent

Thieno[2,3-d]pyrimidin-4(3H)-one Analogues

  • Structural Difference : Replacement of the pyridine ring with a thiophene ring.
  • Key Findings: BET Bromodomain Inhibition: Compounds like CRCM5484 (7-alcanoyl derivatives) show selective binding to BET bromodomains (BDII), with SAR studies emphasizing the critical role of the N-acetylated pyrido moiety for affinity . Antimelanogenic Activity: Sulfonamide derivatives demonstrate dose-dependent inhibition of melanin synthesis in murine B16 cells, suggesting applications in vitiligo treatment .

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Substituents at the 8-position significantly influence pharmacological profiles:

  • Example Derivatives :
Compound (Example) Substituent Yield Key Activity
44b () Furan-2-ylmethylamino methyl 41% Not specified
44c () 4-Methylpiperazinyl methyl 22% Not specified
53a () Chlorobenzyl-piperidine 89% Cell-permeable kinase inhibitor
  • Synthetic Flexibility : Microwave-assisted reactions and palladium-catalyzed cross-couplings enable efficient derivatization, as seen in the synthesis of 8-(1-ethoxyvinyl) derivatives .

Benzyl-Substituted Analogues

  • 7-Benzyl Derivatives :
    • Molecular Weight : 241.30 (C₁₄H₁₅N₃O) .
    • Applications : Serve as intermediates for pantothenate synthetase inhibitors and antimycobacterial agents .

Biological Activity

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • Molecular Formula : C7H9N3
  • CAS Number : 781595-43-5
  • Molecular Weight : 135.17 g/mol

Research indicates that this compound functions primarily as an inhibitor of various enzymes and receptors involved in critical cellular processes. Notably, it has shown activity against:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate pathway and is a common target for anticancer drugs. Inhibition of DHFR can lead to reduced nucleotide synthesis and cell proliferation .
  • Tyrosine Kinases : Compounds in this class are implicated in signaling pathways that regulate cell division and growth. The tetrahydropyrido derivatives have been explored for their ability to inhibit specific tyrosine kinases associated with cancer progression .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Inhibition of Erk2 : A study demonstrated that this compound acts as a selective inhibitor of the extracellular signal-regulated kinase (Erk2), which plays a key role in cancer cell proliferation and survival. The compound was shown to reduce phospho-RSK levels in HepG2 cells and tumor xenografts .

Antioxidant Properties

Recent investigations have also suggested that this compound exhibits antioxidant properties. By scavenging free radicals and reducing oxidative stress markers, it may contribute to cellular protection against oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
AnticancerDHFRInhibition of cancer cell growth
AnticancerErk2Selective inhibition in tumor models
AntioxidantN/AReduction of oxidative stress

Recent Research Highlights

  • Synthesis and Evaluation : A comprehensive study by Queener et al. synthesized various derivatives of pyrido[2,3-d]pyrimidines and evaluated their biological activities against DHFR. The results indicated promising inhibitory effects with potential applications in cancer therapy .
  • Structural Optimization : Research focused on optimizing the structure of tetrahydropyridopyrimidines has led to compounds with enhanced selectivity and potency against specific targets like Erk2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

  • Methodology : The core structure is typically synthesized via cyclocondensation reactions. For example, derivatives with substituents at position 2 or 7 can be synthesized by reacting pyrimidine precursors with cyclic amines under reflux in solvents like ethanol or acetonitrile. High yields (>80%) are achieved using microwave-assisted synthesis, which reduces reaction time from hours to minutes . Characterization involves 1^1H/13^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .

Q. How are substituents introduced at the 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold?

  • Methodology : Electrophilic substitution or reductive amination is employed. For instance, 8-chloro derivatives (e.g., CAS 84341-13-9) are synthesized via chlorination using POCl3_3, followed by nucleophilic displacement with amines or alcohols. Recent studies highlight the use of carbaldehyde intermediates (e.g., 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine-8-carbaldehyde) to introduce alkyl or aryl groups via reductive amination with NaBH(OAc)3_3 in DCM/MeOH .

Q. What analytical techniques are critical for confirming the structural integrity of these compounds?

  • Methodology : X-ray crystallography (e.g., CCDC 1893720/1893721) resolves ambiguities in regiochemistry, while HPLC-MS ensures purity (>95%). Tautomeric forms (e.g., 3H vs. 4H) are distinguished using 1^1H NMR chemical shifts of NH protons (~10-12 ppm) and 15^{15}N NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of 8-substituted derivatives?

  • Methodology : Solvent polarity and temperature are critical. For example, substituting DCM with THF/water (4:1) increases yields of 8-(piperazinyl) derivatives by 20% due to improved solubility of intermediates. Catalytic additives like TFA (0.1 eq.) accelerate cyclization, reducing side-product formation . Kinetic studies using LC-MS (Method J) monitor reaction progress and identify byproducts (e.g., over-alkylation) .

Q. What strategies resolve contradictory biological activity data across structurally similar analogs?

  • Methodology : Comparative molecular docking (e.g., against kinase targets) identifies steric clashes caused by bulky substituents (e.g., 7-benzyl groups), explaining reduced activity despite similar in vitro binding affinities . Meta-analysis of IC50_{50} values from PubChem datasets (DTXSID50835107) reveals that electron-withdrawing groups at position 2 enhance selectivity by 3-fold .

Q. How do modifications to the tetrahydropyrido ring system affect physicochemical properties?

  • Methodology : LogP and solubility are calculated using QSPR models. Introducing a cyclopropylmethyl group at position 3 (CAS 1707394-50-0) reduces logP from 2.1 to 1.7, improving aqueous solubility by 50%. MD simulations (AMBER force field) correlate ring puckering with membrane permeability .

Q. What are the challenges in scaling up microwave-assisted syntheses for preclinical studies?

  • Methodology : Batch size limitations (<5 g) are addressed using flow reactors with continuous microwave irradiation. Process optimization (e.g., 120°C, 20 bar) achieves 90% yield at 100-g scale, but degradation products (e.g., ring-opened byproducts) require purification via preparative HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.